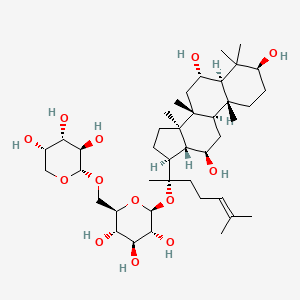

人参皂苷F3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

人参皂苷 F3 是一种天然存在的皂苷类化合物,存在于人参的叶子中。 它属于齐墩果烷型三萜皂苷类,以其多样的生物活性而闻名。 人参皂苷 F3 因其潜在的健康益处而得到研究,包括免疫调节、抗炎和抗癌特性 .

科学研究应用

化学: 人参皂苷 F3 被用作分析化学中的参考化合物,用于定量和质量控制人参产品.

生物学: 研究表明,它通过调节细胞因子(如白细胞介素-2、干扰素-γ、白细胞介素-4 和白细胞介素-10)的产生和基因表达来调节免疫反应.

作用机制

准备方法

合成路线和反应条件: 人参皂苷 F3 可从人参花蕾的粗提物中分离出来。 分离过程涉及使用 Zorbax Eclipse XDB C-18 柱和三元流动相(乙腈、水和磷酸,比例为 28:71:1),以 1.0 mL/min 的流速进行反相高效液相色谱 (RP-HPLC) . 半制备规模的制备涉及使用 Daisogel C-18 柱和乙腈和水 (32:68 到 28:72) 的梯度洗脱系统,流速为 10 mL/min .

工业生产方法: 人参皂苷 F3 的工业生产通常涉及从人参叶或花蕾中进行大规模提取。 该过程包括用溶剂提取,然后使用色谱技术进行纯化,以达到高纯度 .

化学反应分析

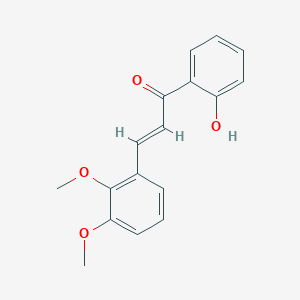

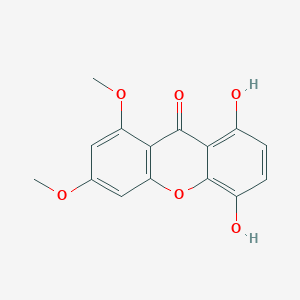

反应类型: 人参皂苷 F3 会发生各种化学反应,包括水解、氧化和糖基化。 这些反应对于改变其结构和增强其生物活性至关重要。

常用试剂和条件:

水解: 酸性或酶促水解可用于将人参皂苷 F3 分解为其苷元和糖成分。

氧化: 过氧化氢或高锰酸钾等氧化剂可用于引入含氧官能团。

糖基化: 糖基化反应涉及将糖基添加到苷元中,通常使用糖基转移酶。

主要形成的产物: 这些反应形成的主要产物包括具有改变的生物活性的各种人参皂苷衍生物。 例如,水解可产生原人参二醇和原人参三醇,它们是具有不同药理学特性的苷元 .

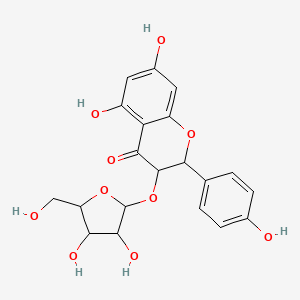

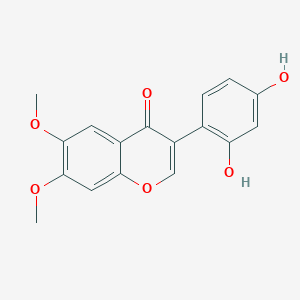

相似化合物的比较

人参皂苷 F3 是一个更大的人参皂苷家族的一部分,其中包括人参皂苷 Rb1、Rb2、Rc、Rd、Re、Rf、Rg1、Rg2、Rg3 和 Rh1 等化合物 . 与这些化合物相比,人参皂苷 F3 因其特定的结构和生物活性而独一无二。 例如,虽然人参皂苷 Rg3 以其强大的抗癌特性而闻名,但人参皂苷 F3 以其免疫调节作用而著称 .

类似化合物:

- 人参皂苷 Rb1

- 人参皂苷 Rb2

- 人参皂苷 Rc

- 人参皂苷 Rd

- 人参皂苷 Re

- 人参皂苷 Rf

- 人参皂苷 Rg1

- 人参皂苷 Rg2

- 人参皂苷 Rg3

- 人参皂苷 Rh1

总之,人参皂苷 F3 是一种多功能的化合物,在各种科学和工业应用中具有巨大潜力。 其独特的特性和作用机制使其成为持续研究的宝贵对象。

属性

IUPAC Name |

2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVLGWTJSLQIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62025-50-7 |

Source

|

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the potential immunological effects of Ginsenoside F3?

A1: Research suggests that Ginsenoside F3 may possess immunoenhancing properties. In studies using murine spleen cells, Ginsenoside F3 demonstrated an ability to promote cell proliferation and influence cytokine production. Specifically, it was observed to increase the production of IL-2 and IFN-γ (type 1 cytokines) while decreasing the production of IL-4 and IL-10 (type 2 cytokines) [, ]. Additionally, Ginsenoside F3 appears to modulate the expression of genes associated with these cytokines and their related transcription factors [].

Q2: What is the distribution of Ginsenoside F3 within the Panax ginseng plant?

A3: Ginsenoside F3 is found in various parts of the Panax ginseng plant. While originally isolated from the leaves [], it has also been identified in the roots, flower buds, and fruits of the plant []. This suggests that different parts of Panax ginseng could potentially be utilized for their Ginsenoside F3 content.

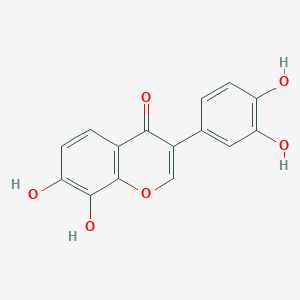

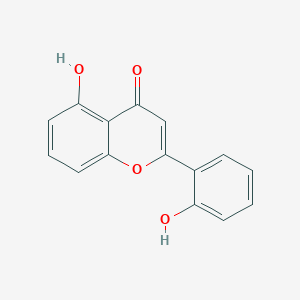

Q3: Are there any structural analogs of Ginsenoside F3 with known biological activity?

A4: Yes, Ginsenoside F3 belongs to a larger family of ginsenosides, many of which have demonstrated biological activity. Notably, Ginsenosides Rg2 (both 20S and 20R isomers), Rh1 (both 20S and 20R isomers), F1, protopanaxatriol, panaxatriol, Rg1, and Chikusetsaponin-L8 have all been shown to affect GJIC, though their mechanisms of action may differ []. This highlights the structural diversity and pharmacological potential within the ginsenoside family.

Q4: Are there any analytical methods to assess the quality and presence of Ginsenoside F3 in plant material?

A5: Yes, analytical techniques like UHPLC-Q-Exactive/HRMS and HPLC-ESI-MS/MS have proven effective in identifying and quantifying Ginsenoside F3 along with other ginsenosides in various Panax species []. These methods offer accurate and comprehensive analysis, aiding in quality control and species differentiation for research and commercial purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。